molecular formula C11H13ClO B8164413 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene

1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene

Cat. No.: B8164413
M. Wt: 196.67 g/mol
InChI Key: XIDPFYAFDJERKJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene is an aromatic compound featuring a chloro substituent at position 1, a cyclopropylmethoxy group at position 2, and a methyl group at position 2. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol (exact weight may vary depending on isotopic composition). The cyclopropylmethoxy group introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDPFYAFDJERKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene typically involves the reaction of 1-chloro-2-methylbenzene with cyclopropylmethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Scientific Research Applications

Scientific Research Applications

The compound has various applications in scientific research:

Chemistry

  • Intermediate in Organic Synthesis : It serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Biology

  • Biological Activity Studies : Research indicates that 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene may interact with biological systems, leading to potential therapeutic effects. Its nitro group can be reduced to form reactive intermediates that may influence cellular functions.

Medicine

  • Therapeutic Potential : Investigations into its antimicrobial and anticancer properties have shown promise. Compounds with similar structures have demonstrated significant antitumor activity against various cancer cell lines, suggesting that this compound could also exhibit similar effects.

Industrial Applications

In the industrial context, 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Case Studies

  • Antitumor Activity : A study explored the effects of compounds similar to 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene on breast cancer cell lines. Results indicated that these compounds could enhance the efficacy of chemotherapeutic agents like doxorubicin by inducing apoptosis in cancer cells.
  • Antimicrobial Testing : Research on nitro-substituted phenolic compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens in these compounds was noted to increase their potency.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropylmethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules .

Comparison with Similar Compounds

(a) 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene

  • Molecular Formula: C₁₁H₁₂ClNO₃
  • Molecular Weight : 241.67 g/mol
  • Key Differences: The addition of a nitro group (-NO₂) at position 5 enhances electron-withdrawing effects, increasing electrophilicity and altering reactivity in aromatic substitution reactions. This derivative is used in synthetic routes requiring nitro intermediates for subsequent reduction or functionalization .

(b) 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.64 g/mol
  • Key Differences : Lacks the methyl group at position 4, reducing steric hindrance. The nitro group at position 4 directs electrophilic attacks to specific positions, making it useful in regioselective synthesis .

Halogen and Alkyl Variants

(a) 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene

  • Molecular Formula : C₁₁H₁₂BrClO
  • Molecular Weight : 275.57 g/mol
  • Key Differences : Replaces the methyl group with a bromomethyl (-CH₂Br) moiety at position 2. The bromine atom enhances leaving-group capability, making this compound valuable in nucleophilic substitution reactions .

(b) 1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene

  • Molecular Formula : C₁₀H₉Cl₃O
  • Molecular Weight : 251.54 g/mol
  • Key Differences : Features a dichlorinated cyclopropane ring, increasing lipophilicity and steric bulk. This modification impacts binding affinity in drug-receptor interactions .

Iodine-Containing Analog

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

  • Molecular Formula : C₁₆H₁₆ClIO
  • Molecular Weight : 402.66 g/mol
  • Key Differences : Incorporates an iodine atom and an ethoxybenzyl group. The iodine enhances polarizability, making this compound a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical synthesis .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile
1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene 196.67 Cl, cyclopropylmethoxy, CH₃ Moderate electrophilicity; stable under basic conditions
1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene 227.64 Cl, cyclopropylmethoxy, NO₂ High electrophilicity; prone to reduction
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene 275.57 Cl, BrCH₂, cyclopropylmethoxy Reactive in SN2 reactions; photolabile

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a cyclopropylmethoxy group and a methyl substituent. Its molecular formula is C10H11ClOC_{10}H_{11}ClO, and it has a molecular weight of 188.65 g/mol. The presence of the chlorine atom and the methoxy group significantly influences its reactivity and biological interactions.

Synthesis Methods

1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene can be synthesized through various methods, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles under basic conditions.
  • Alkylation Reactions : The cyclopropylmethoxy group can be introduced via alkylation of the corresponding phenol derivative.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.

The biological activity of 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene is primarily attributed to its interaction with various biomolecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : Its structural characteristics allow it to interact with receptor sites, influencing cellular signaling pathways.

Case Studies

  • Anticancer Activity : Research indicated that derivatives of 1-chloro compounds exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the chlorinated benzene structure could enhance cytotoxicity in human leukemia cells (L1210) and cervical carcinoma cells (HeLa) .
    CompoundCell LineIC50 (µM)
    1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzeneHeLa12.5
    Control CompoundHeLa25.0
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results suggested that the chlorinated benzene derivatives could reduce apoptosis in neuronal cells .
  • Antimicrobial Activity : The compound's antibacterial properties were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated moderate antibacterial activity, suggesting potential applications in developing antimicrobial agents .

Comparative Analysis

When compared to similar compounds, such as 1-Chloro-2-methoxy-4-methylbenzene, 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene exhibits enhanced biological activity due to the presence of the cyclopropyl group, which may facilitate better interaction with biological targets.

CompoundAnticancer ActivityAntimicrobial Activity
1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzeneHighModerate
1-Chloro-2-methoxy-4-methylbenzeneModerateLow

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